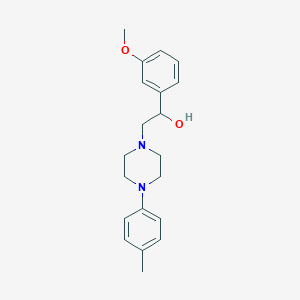

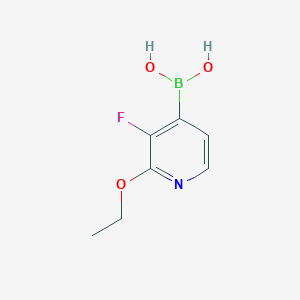

![molecular formula C12H9N3OS2 B2370433 N-(チオフェン-2-イルメチル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド CAS No. 1203078-14-1](/img/structure/B2370433.png)

N-(チオフェン-2-イルメチル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in organic electronics, photovoltaics, and as fluorescent sensors. The presence of the thiophene ring and the benzo[c][1,2,5]thiadiazole core imparts unique electronic and optical properties to the compound, making it a subject of interest in various scientific research fields .

科学的研究の応用

N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:

Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electron-accepting properties.

Photovoltaics: It is employed in the fabrication of organic photovoltaic cells (OPVs) as an electron acceptor material, enhancing the efficiency of solar energy conversion.

Fluorescent Sensors: The compound’s strong fluorescence makes it suitable for use in chemical sensors for detecting various analytes.

Biological Applications:

作用機序

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The compound’s interaction with its targets involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

It is known that btz-based compounds can be used as potential visible-light organophotocatalysts .

Result of Action

Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

The action, efficacy, and stability of N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be influenced by various environmental factors. For instance, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .

準備方法

The synthesis of N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available benzo[c][1,2,5]thiadiazole and thiophene derivatives.

Reaction Conditions: The key step involves the formation of the carboxamide linkage. This can be achieved through a condensation reaction between the benzo[c][1,2,5]thiadiazole derivative and thiophen-2-ylmethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

化学反応の分析

N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride (NaH) and alkyl halides.

Cross-Coupling Reactions: The benzo[c][1,2,5]thiadiazole core can participate in cross-coupling reactions such as Suzuki or Stille coupling to form various π-conjugated systems.

類似化合物との比較

N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other similar compounds such as:

Benzo[d][1,2,3]thiadiazole Derivatives: These compounds have a different arrangement of nitrogen and sulfur atoms in the thiadiazole ring, leading to variations in electronic properties.

Thiazole Derivatives: Thiazole-based compounds have a sulfur and nitrogen atom in a five-membered ring, similar to thiadiazole, but with different electronic characteristics.

Iso-Benzothiadiazole Derivatives: These isomers have different spatial arrangements, affecting their optical and electronic properties.

N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide stands out due to its unique combination of the thiophene ring and benzo[c][1,2,5]thiadiazole core, which imparts distinct electronic and optical properties, making it highly valuable in various scientific and industrial applications .

特性

IUPAC Name |

N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS2/c16-12(13-7-9-2-1-5-17-9)8-3-4-10-11(6-8)15-18-14-10/h1-6H,7H2,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOFJJLNVGPMTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

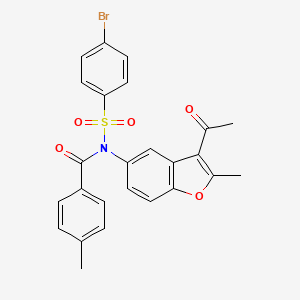

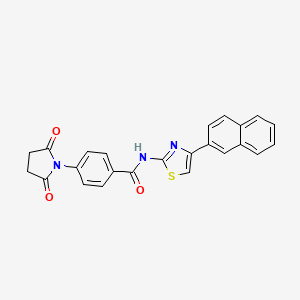

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370351.png)

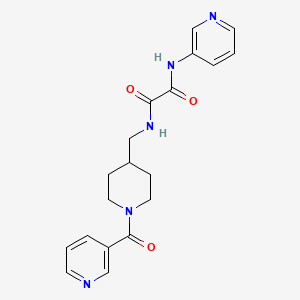

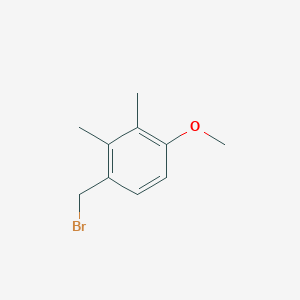

![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2370358.png)

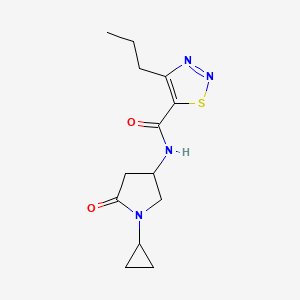

![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)

![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2370365.png)

![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370370.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2370373.png)